Cyclohexylamine acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylamine can be synthesized through several methods:
Hydrogenation of Aniline: The complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}{11}\text{NH}_2 ]
Alkylation of Ammonia: Cyclohexylamine can also be prepared by the alkylation of ammonia using cyclohexanol.
Industrial Production Methods
In industrial settings, cyclohexylamine is produced primarily through the hydrogenation of aniline. This method is preferred due to its high yield and efficiency . The process involves the use of high-pressure hydrogen and a suitable catalyst, typically cobalt or nickel .
Chemical Reactions Analysis
Types of Reactions
Cyclohexylamine undergoes various chemical reactions, including:
Oxidation: Cyclohexylamine can be oxidized to produce cyclohexanone and cyclohexanol.
Reduction: It can be reduced to form cyclohexane.
Substitution: Cyclohexylamine can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Halogens like chlorine (Cl_2) and bromine (Br_2) are often used in substitution reactions.
Major Products
Oxidation: Cyclohexanone and cyclohexanol.
Reduction: Cyclohexane.
Substitution: Various halogenated cyclohexylamine derivatives.
Scientific Research Applications
Cyclohexylamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexylamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Cyclohexylamine can be compared with other similar compounds, such as:
Cyclohexanol: Cyclohexanol is an alcohol, and its chemical reactivity differs significantly from that of cyclohexylamine.
Cyclohexylamine’s unique cyclic structure and its ability to act as a precursor to various industrially important compounds make it a valuable chemical in multiple fields.
Properties
CAS No. |
7346-79-4 |
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Molecular Formula |
C6H13N.C2H4O2 C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
acetic acid;cyclohexanamine |
InChI |
InChI=1S/C6H13N.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h6H,1-5,7H2;1H3,(H,3,4) |
InChI Key |
XDMMMGGRRNTWML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CCC(CC1)N |
Origin of Product |
United States |
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